6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Overview
Description
6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPPP and has a molecular formula of C16H13N3O. In
Scientific Research Applications
Electrochromic Materials
6-Methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has been studied for its potential in electrochromic materials. Zhao et al. (2014) synthesized electrochromic polymers incorporating a pyrido[4,3-b]pyrazine derivative. These polymers showed promising properties for Near-Infrared (NIR) electrochromic devices, demonstrating high coloration efficiency and fast response times (Zhao, Wei, Wei, Zhao, & Wang, 2014).
Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies. For instance, Saraswat and Pandey (2017) explored the synthesis and characterization of pyrrolo[3,4-b]pyrazine derivatives, which could have implications in pharmaceutical applications (Saraswat & Pandey, 2017).
Biological Activities
The pyrido[2,3-b]pyrazine scaffold has been explored for its biological activities. Attaby et al. (2009) synthesized pyrazolo[3,4-b]pyridin-3-amines and evaluated them as potential anti-Alzheimer and anti-Cox2 agents, showing promising results (Attaby, Fattah, Shaif, & Elsayed, 2009). Additionally, Mohamed et al. (2013) synthesized pyrrolo[2,3-d]pyrimidine derivatives, evaluating them for anti-inflammatory activities (Mohamed, Kamel, & Abd El-hameed, 2013).
Antimicrobial Studies
Jadhav et al. (2009) synthesized novel pyrazoline and isoxazoline derivatives from a methoxy naphthalene compound, finding them to have significant to moderate antimicrobial activities (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).
Anticancer Evaluation
Srilaxmi et al. (2021) designed and synthesized chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives, evaluating them for anticancer activities against various human cancer cell lines (Srilaxmi, Sreenivasulu, Mak, Pichika, Jadav, Ahsan, & Rao, 2021).
Fluorescence Properties
Nakagawa et al. (2015) studied the fluorescence properties of thiazolo[4,5-b]pyrazine derivatives, providing insights into designing new fluorophores (Nakagawa, Yamaji, Maki, Niwa, & Hirano, 2015).
Other Applications
The compound and its derivatives have been explored in various other contexts, such as in the development of new synthetic routes and potential applications in organic chemistry and materials science. For instance, Alizadeh and Mokhtari (2013) described an unexpected approach to synthesize pyrido[2,3-b]pyrazine derivatives (Alizadeh & Mokhtari, 2013).
Future Directions
Pyrrolopyrazine derivatives, including “6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which share a similar structure, have diverse biological activities . They can interact with various targets in the cell, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that indole derivatives can have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be influenced by various environmental factors . These can include the presence of other molecules, the pH of the environment, temperature, and more .
Properties
IUPAC Name |
6-methoxy-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-18-13-8-7-11-14(17-13)16-12(9-15-11)10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEAONVZRPGGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NCC(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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